molecular formula C20H18FNO3 B11159100 9-(4-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(4-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11159100
M. Wt: 339.4 g/mol
InChI Key: ZQWFPBMBZKVCES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: is a synthetic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-2-one derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory and potential anticancer properties . The presence of the fluorobenzyl group enhances its pharmacological profile, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities.

Scientific Research Applications

9-(4-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: has several scientific research applications:

Properties

Molecular Formula

C20H18FNO3

Molecular Weight

339.4 g/mol

IUPAC Name

9-[(4-fluorophenyl)methyl]-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C20H18FNO3/c1-12-13(2)20(23)25-19-16(12)7-8-18-17(19)10-22(11-24-18)9-14-3-5-15(21)6-4-14/h3-8H,9-11H2,1-2H3

InChI Key

ZQWFPBMBZKVCES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=C(C=C4)F)C

Origin of Product

United States

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